molecular formula C21H18 B8258576 9,9-Dimethyl-2-phenyl-9H-fluorene CAS No. 174753-91-4

9,9-Dimethyl-2-phenyl-9H-fluorene

Cat. No. B8258576
CAS RN: 174753-91-4
M. Wt: 270.4 g/mol
InChI Key: REEQYOKOKNXMAG-UHFFFAOYSA-N
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Description

9,9-Dimethyl-2-phenyl-9H-fluorene is a useful research compound. Its molecular formula is C21H18 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9-Dimethyl-2-phenyl-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-2-phenyl-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sensing and Detection

9,9-Dimethyl-2-phenyl-9H-fluorene derivatives exhibit selective sensing abilities. Compounds derived from it have been used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids with high sensitivity and selectivity. For instance, certain derivatives have shown excellent selective recognition abilities towards specific substances like 2,4,6-Trinitrophenol (TNP), Fe3+, and the amino acid arginine (L-arg) (Han et al., 2020).

Material Synthesis

9,9-Dimethyl-2-phenyl-9H-fluorene is a crucial intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). Its derivatives play a significant role in the manufacturing of luminescent materials due to their high development prospects and practical value. The processes involved in synthesizing these derivatives have been optimized for higher yield and shorter reaction times (Xue-feng, 2013).

Polymer Synthesis

9,9-Dimethyl-2-phenyl-9H-fluorene derivatives have been used to synthesize high-molecular-weight polymers. These polymers are synthesized via superacid-catalyzed reactions and are known for their solubility in common organic solvents. They have applications in various fields due to their structural and chemical properties (Hernandez et al., 2010).

Electroluminescent Materials

Compounds containing 9,9-Dimethyl-2-phenyl-9H-fluorene have been utilized in the synthesis of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials exhibit excellent thermal properties, suitable energy levels, and high triplet energy, contributing to the efficient performance of PhOLEDs (Guichen et al., 2021).

Fluorescent Sensing and Logic Gates

Certain fluorene derivatives have been synthesized and characterized for use as fluorescent sensors. These sensors have applications in detecting pH levels or specific ions and integrating with logic gates to create tunable systems based on a single molecule (Wang et al., 2005).

properties

IUPAC Name

9,9-dimethyl-2-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)15-8-4-3-5-9-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQYOKOKNXMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601355
Record name 9,9-Dimethyl-2-phenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dimethyl-2-phenyl-9H-fluorene

CAS RN

174753-91-4
Record name 9,9-Dimethyl-2-phenyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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